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molecular formula C13H15NO2 B8424808 N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

N-Benzyl-N-methyl-3-oxocyclobutanecarboxamide

Cat. No. B8424808
M. Wt: 217.26 g/mol
InChI Key: KEMAHBLYUIWAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812040B2

Procedure details

CDI (40 g, 0.25 mol) was added to a solution of 3-oxo-cyclobutanecarboxylic acid (23 g, 0.2 mol) in THF (100 ml) at 0° C. under stirring, the mixture was stirred at RT for 1 h. N-methylbenzylamine (32 ml, 0.25 mol) was added to the mixture and the mixture was stirred at RT for 3 h and evaporated. The residue was purified by chromatography (silica gel, 63-100 μm, 500 g, CHCl3/MeOH 100:0→95:5). The title compound (27.9 g, 64%) was obtained as a colorless oil. 1H NMR data (DMSO-d6): 7.20 (m, 5H, Ph); 4.62 s, 4.55 s (2H, CH2); 3.46-3.62 (m, 1H); 3.28 (m, 4H,); 2.85 s, 2.94 s (3H, NCH3).
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C1N=CN(C(N2C=NC=C2)=O)C=1.[O:13]=[C:14]1[CH2:17][CH:16]([C:18]([OH:20])=O)[CH2:15]1.[CH3:21][NH:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C1COCC1>[CH2:23]([N:22]([CH3:21])[C:18]([CH:16]1[CH2:15][C:14](=[O:13])[CH2:17]1)=[O:20])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
23 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
CNCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 63-100 μm, 500 g, CHCl3/MeOH 100:0→95:5)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(=O)C1CC(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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